Butyl pyridin-2-yl carbonate CAS number 89985-91-1
Butyl pyridin-2-yl carbonate CAS number 89985-91-1
Title: Butyl Pyridin-2-yl Carbonate (CAS 89985-91-1): A Precision Reagent for tert-Butoxycarbonyl (Boc) Protection[1]
Abstract This technical guide profiles Butyl pyridin-2-yl carbonate (specifically the tert-butyl isomer, CAS 89985-91-1), a specialized reagent used in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group.[1] Unlike the ubiquitous di-tert-butyl dicarbonate (Boc₂O), this mixed carbonate leverages the electron-withdrawing and potentially catalytic properties of the 2-pyridyloxyl leaving group to facilitate acylation under mild conditions. This document outlines the compound's mechanistic advantages, detailed experimental protocols for amino acid protection, and a comparative analysis against standard Boc reagents, tailored for researchers in drug discovery and peptide synthesis.
Chemical Profile & Identity
Clarification on Nomenclature: While the general term "Butyl pyridin-2-yl carbonate" could refer to various isomers, CAS 89985-91-1 specifically designates tert-butyl pyridin-2-yl carbonate (often abbreviated as Boc-2-Py ). This distinction is critical, as the tert-butyl group is the functional moiety transferred for N-protection.
| Property | Specification |
| Chemical Name | tert-Butyl pyridin-2-yl carbonate |
| CAS Number | 89985-91-1 |
| Synonyms | Carbonic acid, 1,1-dimethylethyl 2-pyridinyl ester; Boc-2-Py |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Physical State | Solid (typically crystalline) or viscous oil depending on purity |
| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water |
| Predicted Density | ~1.1 ± 0.1 g/cm³ |
Mechanistic Insight: The "Activated" Carbonate
The efficacy of CAS 89985-91-1 stems from the unique electronic properties of the pyridine ring. In a standard nucleophilic acyl substitution, the leaving group's ability to stabilize negative charge is paramount.
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Activation: The nitrogen atom in the pyridine ring is electron-withdrawing (via induction and resonance), making the carbonyl carbon more electrophilic than in dialkyl carbonates.
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Leaving Group Stability: Upon nucleophilic attack by an amine, the expelled leaving group is the 2-pyridyloxyl anion . This anion is resonance-stabilized and can tautomerize to the thermodynamically stable 2-pyridone.
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Self-Catalysis (The "Pyridyl Effect"): Evidence suggests the pyridine nitrogen can act as a general base or hydrogen-bond acceptor, orienting the incoming nucleophile and stabilizing the transition state. This allows reactions to proceed with sterically hindered amines where Boc₂O might be sluggish.
Visualization: Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a primary amine on Boc-2-Py, leading to the formation of the N-Boc protected amine and the 2-pyridone byproduct.
Caption: Mechanism of N-Boc protection using tert-Butyl pyridin-2-yl carbonate. The 2-pyridyloxyl group acts as an efficient leaving group.
Experimental Protocols
Protocol A: Standard Protection of Amino Acids (e.g., L-Alanine)
This protocol demonstrates the high-yield protection of an amino acid under mild conditions.
Reagents:
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L-Alanine (1.0 equiv)
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tert-Butyl pyridin-2-yl carbonate (1.1 equiv)[2]
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Triethylamine (TEA) (1.5 equiv)
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Solvent: Dioxane/Water (1:1) or THF/Water
Step-by-Step Workflow:
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Dissolution: In a round-bottom flask, dissolve L-Alanine (10 mmol) in 20 mL of Dioxane/Water (1:1).
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Basification: Add Triethylamine (15 mmol) to the solution. Ensure pH is basic (~9-10).
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Addition: Add tert-Butyl pyridin-2-yl carbonate (11 mmol) in one portion.
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Reaction: Stir the mixture at room temperature (20-25°C) for 6–12 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the free amino acid.
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Workup:
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Evaporate the dioxane under reduced pressure.
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Acidify the remaining aqueous layer carefully with 1N HCl to pH ~2–3 (cooling in an ice bath).
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Extract immediately with Ethyl Acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Result: The N-Boc-L-Alanine is obtained as a white solid/oil. Yields typically range from 85% to 95%.
Protocol B: Protection of Hindered Amines
For amines with significant steric bulk (e.g., tert-leucine or secondary amines), Boc-2-Py often outperforms Boc₂O.
Modifications:
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Solvent: Use anhydrous THF or DCM.
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Temperature: If reaction is slow at RT, heat to 40–50°C. The thermal stability of Boc-2-Py allows for moderate heating without rapid decomposition (unlike some chloroformates).
Comparative Analysis: Boc-2-Py vs. Alternatives
The choice of reagent depends on substrate complexity and atom economy.
| Feature | Boc₂O (Di-tert-butyl dicarbonate) | Boc-2-Py (CAS 89985-91-1) |
| Reactivity | Moderate.[1] Good for primary amines.[3] | High. Excellent for hindered/unreactive amines. |
| Leaving Group | tert-Butyl carbonate (decomposes to t-BuOH + CO₂) | 2-Pyridyloxyl (tautomerizes to 2-pyridone) |
| Atom Economy | Lower (Loss of one t-butyl group) | Moderate (Loss of pyridone ring) |
| Byproducts | CO₂, t-BuOH (Gas evolution can be an issue) | 2-Pyridone (Solid/soluble, no gas evolution) |
| Stability | Moisture sensitive; melts at ~23°C. | Generally stable solid; less moisture sensitive. |
| Cost | Low (Commodity chemical) | Higher (Specialty reagent) |
Decision Matrix for Reagent Selection
Use the following logic flow to determine when to deploy CAS 89985-91-1.
Caption: Decision tree for selecting between Boc2O and Boc-2-Py based on steric hindrance and process constraints.
Safety and Handling
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Toxicity: Like many pyridine derivatives, the reagent and its byproduct (2-pyridone) should be treated as potential irritants. Wear standard PPE (gloves, goggles, lab coat).
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Stability: Store in a cool, dry place. While more stable than chloroformates, it should be protected from moisture to prevent hydrolysis to 2-hydroxypyridine and Boc-OH (which decomposes).
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Disposal: The byproduct, 2-pyridone, is water-soluble and organic-soluble. It should be disposed of in organic waste streams.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723601, Carbonic acid, 1,1-dimethylethyl 2-pyridinyl ester. Retrieved from [Link]
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LookChem. Product Information: tert-butyl pyridin-2-yl carbonate (CAS 89985-91-1).[4][5] Retrieved from [Link]
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Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[6] (General reference for Boc protection methodologies). Wiley-Interscience.[6] (Contextual citation for standard Boc protocols).
